molecular formula C19H20N4O5 B4114007 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide

2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide

Cat. No. B4114007
M. Wt: 384.4 g/mol
InChI Key: GBHZHUGWZMVJNO-UHFFFAOYSA-N
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Description

2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide, also known as CPB-NH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of hydrazinecarboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood, but several studies have suggested that this compound exerts its effects by inhibiting specific enzymes involved in cancer cell growth, inflammation, and fungal growth. Specifically, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell growth and inflammation. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is an enzyme involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to inhibit the growth of fungi by disrupting fungal cell membrane integrity.

Advantages and Limitations for Lab Experiments

2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is its effectiveness in inhibiting cancer cell growth, inflammation, and fungal growth. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions related to 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide. One potential direction is to investigate the effectiveness of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other anticancer agents. Another potential direction is to investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide as a therapeutic agent for other diseases, such as autoimmune diseases. Furthermore, future studies could investigate the mechanism of action of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in more detail, which could provide insights into its potential therapeutic applications. Finally, future studies could investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide as a drug delivery agent, which could enhance the effectiveness of other therapeutic agents.
In conclusion, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been shown to have potential therapeutic applications in cancer, inflammation, and fungal infections. Future studies could investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other therapeutic agents, as well as its potential as a drug delivery agent.

Scientific Research Applications

2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research due to its unique properties. This compound has been used as a potential anticancer agent, and several studies have shown its effectiveness in inhibiting the growth of cancer cells. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been used as a potential anti-inflammatory agent, and its effectiveness in reducing inflammation has been demonstrated in several studies. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been used as a potential antifungal agent, and its effectiveness in inhibiting the growth of fungi has been demonstrated in several studies.

properties

IUPAC Name

1-[(4-cyclopentyloxybenzoyl)amino]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c24-18(13-8-10-17(11-9-13)28-16-6-1-2-7-16)21-22-19(25)20-14-4-3-5-15(12-14)23(26)27/h3-5,8-12,16H,1-2,6-7H2,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHZHUGWZMVJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(cyclopentyloxy)phenyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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